17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one
Overview
Description
The compound “17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one” appears to be a derivative of androst-4-en-3-one, which is a steroid hormone. The “17-(1-Oxo-3-ethoxy-2-propynyl)” part suggests a modification at the 17th carbon of the steroid structure.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of androst-4-en-3-one with an appropriate ethoxy propynyl reagent under suitable conditions. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be based on the steroid structure of androst-4-en-3-one, with a 1-oxo-3-ethoxy-2-propynyl group attached at the 17th carbon. This could potentially affect the properties and reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its structure and the conditions under which it is used. The presence of the ethoxy propynyl group could potentially make it more reactive than the parent androst-4-en-3-one molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this or any other chemical compound.
Future Directions
Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in medicine or other fields, as well as investigating its mechanism of action and interactions with biological systems.
Please note that this is a general analysis based on the structure of the compound and the categories you mentioned. For a more detailed and specific analysis, more information or research would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMMMMZZFLIEP-OCCJOITDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one | |
CAS RN |
104849-33-4 | |
Record name | 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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